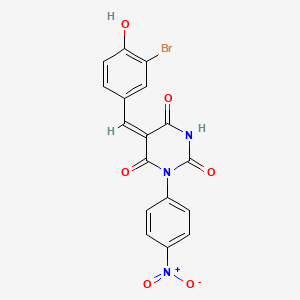![molecular formula C16H24N6O B5303263 N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide, also known as CP-690,550, is a small molecule drug that was developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It is an inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors.
Mechanism of Action
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these enzymes, N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide has been shown to reduce inflammation and joint damage in patients with rheumatoid arthritis. It also improves skin lesions and reduces the severity of psoriasis symptoms. In addition, it has been shown to reduce the risk of transplant rejection in kidney transplant patients.
Advantages and Limitations for Lab Experiments
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. However, it also has some limitations, such as its short half-life and the potential for off-target effects.
Future Directions
There are several future directions for the research and development of N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide. One area of interest is the potential for combination therapy with other drugs that target different pathways in the immune system. Another area of focus is the development of more selective JAK inhibitors that can reduce the risk of off-target effects. Finally, there is interest in investigating the potential of N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
Synthesis Methods
The synthesis of N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide involves several steps, starting with the reaction of 6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoate in the presence of a coupling agent. The resulting intermediate is then deprotected and reacted with L-valine to obtain the final product.
Scientific Research Applications
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for autoimmune diseases. It has shown promising results in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has been investigated for its potential in preventing transplant rejection and treating certain types of cancer.
properties
IUPAC Name |
(2S)-2-[(6-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-9(2)12(13(17)23)19-15-11-8-18-22(3)16(11)21-14(20-15)10-6-4-5-7-10/h8-10,12H,4-7H2,1-3H3,(H2,17,23)(H,19,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSGNKIXCJBTEH-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=C2C=NN(C2=NC(=N1)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=C2C=NN(C2=NC(=N1)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5303186.png)
![N-(4-chlorobenzyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5303195.png)
![7-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5303207.png)

![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5303220.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5303235.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)

![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)